molecular formula C13H18BrN B2969657 1-Benzyl-3-bromo-5-methylpiperidine CAS No. 1935400-29-5

1-Benzyl-3-bromo-5-methylpiperidine

Cat. No. B2969657
CAS RN: 1935400-29-5
M. Wt: 268.198
InChI Key: JEQDMOASKCNUBD-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-5-methylpiperidine is a chemical compound with the molecular formula C13H18BrN . It has a molecular weight of 268.19 . This compound is used in various research and industrial applications .


Synthesis Analysis

The synthesis of this compound and its derivatives involves complex chemical reactions . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Chemical Reactions Analysis

Piperidine derivatives, including this compound, are involved in various chemical reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Researchers have developed derivatives of 1-Benzyl-3-bromo-5-methylpiperidine that incorporate 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These derivatives have shown valuable antibacterial properties, suggesting potential applications in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Homolytic Substitution for Pyridoacridine Alkaloids Synthesis

In the synthesis of pyridoacridine alkaloids, which are of interest due to their anticancer activities, derivatives of this compound have been used in regioselective homolytic substitutions. This process is crucial for creating complex organic compounds with potential therapeutic applications (Alois Plodek et al., 2012).

Antimicrobial and Cytotoxic Activity

New azetidine-2-one derivatives of 1H-benzimidazole, synthesized using this compound, have shown promising antimicrobial and cytotoxic activities. These findings underscore the potential of such derivatives in developing new drugs with antimicrobial and cancer-fighting properties (M. Noolvi et al., 2014).

Electrochemical Reduction and Dimerization

The electrochemical reduction of 1-Benzyl-3,5-bis(methylcarbamoyl)pyridinium bromide, a derivative of this compound, results in the formation of isomeric dimers. This reaction is of interest for understanding the electrochemical behavior of pyridinium compounds and for the synthesis of novel organic materials (V. Carelli et al., 2002).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions utilizing 1-Benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane, prepared from this compound, enable the synthesis of 3,4-unsaturated 4-arylpiperidines. These reactions are pivotal in organic synthesis, offering a route to diversify piperidine scaffolds for pharmaceutical applications (C. Morrill et al., 2007).

properties

IUPAC Name

1-benzyl-3-bromo-5-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-11-7-13(14)10-15(8-11)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQDMOASKCNUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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